molecular formula C8H6Cl2O3 B6594488 Dicamba-[13C6] CAS No. 1173023-06-7

Dicamba-[13C6]

Cat. No.: B6594488
CAS No.: 1173023-06-7
M. Wt: 226.99 g/mol
InChI Key: IWEDIXLBFLAXBO-WBJZHHNVSA-N
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Description

Dicamba-[13C6] is a labeled compound of dicamba, a widely used herbicide. Dicamba, known chemically as 3,6-dichloro-2-methoxybenzoic acid, is primarily used to control broadleaf weeds. The labeled version, Dicamba-[13C6], incorporates six carbon-13 isotopes, making it useful for various scientific studies, including environmental and metabolic research .

Scientific Research Applications

Dicamba-[13C6] is extensively used in scientific research due to its labeled carbon atoms, which allow for precise tracking and analysis. Some key applications include:

Mechanism of Action

Target of Action

Dicamba-13C6, a labeled form of Dicamba, is primarily targeted at broadleaf weeds . The primary targets of Dicamba are the enzymes involved in the growth and development of these plants. It specifically targets the enzymes responsible for plant growth hormones, known as auxins .

Mode of Action

Dicamba mimics the action of the plant hormone auxin . When absorbed by the plant, Dicamba disrupts normal growth processes, causing uncontrolled, abnormal growth which eventually leads to the plant’s death . The compound’s interaction with its targets results in changes in the plant’s normal biochemistry and physiology, leading to its eventual death .

Biochemical Pathways

Dicamba affects several biochemical pathways in plants. It interferes with the normal functioning of the auxin hormones, disrupting the plant’s growth and development . This disruption affects various downstream effects such as cell division, tissue differentiation, and other growth processes .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Dicamba-13C6 are similar to those of the parent compound, Dicamba . After application, Dicamba is absorbed by the plant and distributed throughout its tissues . The compound is metabolized in the plant, and the resulting metabolites are eventually excreted . These properties impact the bioavailability of Dicamba-13C6, determining its effectiveness in controlling target weeds .

Result of Action

The result of Dicamba-13C6’s action is the death of the target plants. By disrupting normal growth processes, Dicamba causes the plant to grow abnormally, eventually leading to its death . On a molecular level, this involves disruption of enzyme activity and hormone balance. On a cellular level, it leads to uncontrolled cell division and growth .

Action Environment

The action, efficacy, and stability of Dicamba-13C6 can be influenced by various environmental factors. These include temperature, humidity, and soil conditions, which can affect the absorption, distribution, and metabolism of the compound in the plant . For example, in colder temperatures, the absorption of Dicamba by the plant may be slower, potentially reducing its effectiveness . Similarly, certain soil conditions may affect the compound’s stability and its availability to the plant .

Safety and Hazards

Dicamba-13C6 is harmful if swallowed and causes serious eye damage. It is also harmful to aquatic life with long-lasting effects . It is combustible and there is a risk of dust explosion. In the event of fire, hazardous combustion gases or vapors may develop .

Biochemical Analysis

Biochemical Properties

Dicamba-13C6, like its parent compound Dicamba, is involved in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, primarily through its carboxyl and methoxy groups . The nature of these interactions often involves the formation of non-covalent bonds, such as hydrogen bonds and ionic interactions .

Cellular Effects

Dicamba-13C6 can influence cell function in several ways. It can affect cell signaling pathways, gene expression, and cellular metabolism . For instance, it can alter the expression of genes related to stress response and detoxification processes. It can also influence cellular metabolism by affecting the activity of certain enzymes .

Molecular Mechanism

The molecular mechanism of Dicamba-13C6 involves its interaction with specific biomolecules at the molecular level. It can bind to certain enzymes, inhibiting or activating them, leading to changes in gene expression

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Dicamba-13C6 can change over time. This includes its stability, degradation, and long-term effects on cellular function . For instance, Dicamba-13C6 may degrade over time, with its breakdown products potentially having different effects on cells .

Dosage Effects in Animal Models

The effects of Dicamba-13C6 can vary with different dosages in animal models . Lower doses may have minimal effects, while higher doses could lead to toxic or adverse effects

Metabolic Pathways

Dicamba-13C6 is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can affect metabolic flux and metabolite levels . The specific pathways and the nature of these interactions are currently under study.

Transport and Distribution

Dicamba-13C6 is transported and distributed within cells and tissues . It can interact with various transporters and binding proteins, influencing its localization or accumulation . The specifics of these interactions and their effects on Dicamba-13C6 distribution are areas of active research.

Subcellular Localization

The subcellular localization of Dicamba-13C6 can affect its activity or function . It may be directed to specific compartments or organelles by targeting signals or post-translational modifications . The exact localization of Dicamba-13C6 and its effects on cellular function are subjects of ongoing investigation.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Dicamba-[13C6] involves the incorporation of carbon-13 isotopes into the dicamba molecule. This can be achieved through a series of chemical reactions starting from carbon-13 labeled precursors. The general synthetic route includes:

    Methoxylation: The addition of a methoxy group to the aromatic ring.

Industrial Production Methods: Industrial production of Dicamba-[13C6] follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and isotopic labeling of the final product. The production is typically carried out in specialized facilities equipped to handle isotopic labeling .

Chemical Reactions Analysis

Types of Reactions: Dicamba-[13C6] undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more oxidized aromatic compounds, while substitution reactions can produce various halogenated derivatives .

Comparison with Similar Compounds

Uniqueness: Dicamba-[13C6] is unique due to its isotopic labeling, which allows for detailed tracking and analysis in scientific studies. This feature distinguishes it from other similar herbicides that do not have labeled versions .

Properties

IUPAC Name

2,5-dichloro-6-methoxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2O3/c1-13-7-5(10)3-2-4(9)6(7)8(11)12/h2-3H,1H3,(H,11,12)/i2+1,3+1,4+1,5+1,6+1,7+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWEDIXLBFLAXBO-WBJZHHNVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1C(=O)O)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[13C]1=[13C]([13CH]=[13CH][13C](=[13C]1C(=O)O)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00703024
Record name 3,6-Dichloro-2-methoxy(~13~C_6_)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00703024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1173023-06-7
Record name 3,6-Dichloro-2-methoxy(~13~C_6_)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00703024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1173023-06-7
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

In another example, a dispersion or emulsion of 30% by weight 2,4-dichlorophenoxy acetic acid (2,4-D) and 70% by weight dicamba is prepared in water, at a concentration of 45% by weight of the 2,4-D and dicamba mixture. Thirty grams of the 2,4-D/dicamba mixture is added to a 50 ml (milliliter) beaker, and while this mixture is mixed vigorously, 1.5 grams of sodium montmorillonite (i.e., POLARGEL NF from AMCOL International Corporation) is added. The weight ratio of clay to (2,4-D dicamba mixture) is--1.9. The mixture is vigorously mixed and heated for 1 hour at 85° C.
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2,4-D dicamba
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sodium montmorillonite
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1.5 g
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2,4-D dicamba
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Synthesis routes and methods II

Procedure details

2-Hydroxy-3,6-dichlorobenzoic acid (44.4 g) is dissolved in a solution of potassium hydroxide (11.2 g, 0.2 mole) and water (100 ml). The solution is heated to reflux (about 100° C.) and stirred vigorously while dimethyl sulfate (63.1 g, 0.5 mole) is added dropwise. The reaction mixture is then treated with a solution of potassium hydroxide (14.0 g, 0.25 mole) in 25.0 ml of water and refluxed for an additional 2 hours. The reaction mixture is then cooled and acidified to Congo red with hydrochloric acid to precipitate the desired 2-methoxy-3,6-dichlorobenzoic acid.
Quantity
44.4 g
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reactant
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11.2 g
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reactant
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100 mL
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63.1 g
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14 g
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25 mL
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Congo red
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Synthesis routes and methods III

Procedure details

used, inter alia, as dicamba-dimethylammonium, dicamba-potassium, dicamba-sodium, dicamba-trolamine,
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dicamba-potassium
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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